![molecular formula C22H18IN3O2 B283618 (5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283618.png)
(5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile is a chemical compound that belongs to the family of pyridine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry.
作用机制
The exact mechanism of action of (5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases. For instance, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and play a crucial role in cancer metastasis.
Biochemical and Physiological Effects:
(5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. Moreover, it has also been shown to possess antioxidant properties, which can protect cells from oxidative stress and damage.
实验室实验的优点和局限性
The advantages of using (5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile in lab experiments include its potent biological activity, ease of synthesis, and low toxicity. However, the limitations of using this compound include its poor solubility in water and the need for further optimization to improve its pharmacokinetic properties.
未来方向
There are several future directions for the research on (5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile. One potential direction is to further optimize its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative disorders and metabolic diseases. Moreover, the development of novel derivatives of this compound with improved biological activity and selectivity is also an area of future research.
合成方法
The synthesis of (5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile is a multistep process that involves the reaction of various chemical reagents. The most common method for synthesizing this compound is through the condensation reaction between 2-acetyl-4-methylpyridine and 4-iodobenzaldehyde in the presence of ammonium acetate. The resulting product is further subjected to the reaction with ethyl cyanoacetate to obtain the final product.
科学研究应用
(5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has also been shown to possess anti-inflammatory and antimicrobial properties.
属性
分子式 |
C22H18IN3O2 |
|---|---|
分子量 |
483.3 g/mol |
IUPAC 名称 |
(5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H18IN3O2/c1-15-19(13-24)21(27)26(12-11-16-5-3-2-4-6-16)22(28)20(15)14-25-18-9-7-17(23)8-10-18/h2-10,14,25H,11-12H2,1H3/b20-14- |
InChI 键 |
HGDNCNMORKDOCY-ZHZULCJRSA-N |
手性 SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C\NC2=CC=C(C=C2)I)CCC3=CC=CC=C3)C#N |
SMILES |
CC1=C(C(=O)N(C(=O)C1=CNC2=CC=C(C=C2)I)CCC3=CC=CC=C3)C#N |
规范 SMILES |
CC1=C(C(=O)N(C(=O)C1=CNC2=CC=C(C=C2)I)CCC3=CC=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




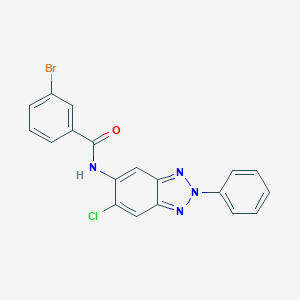
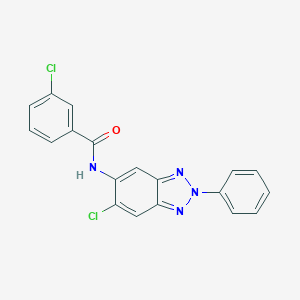
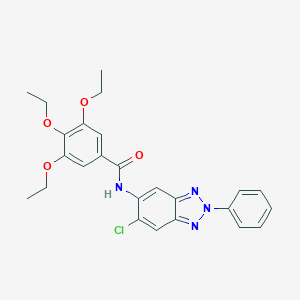
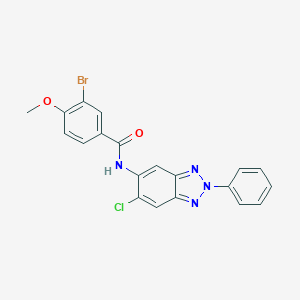
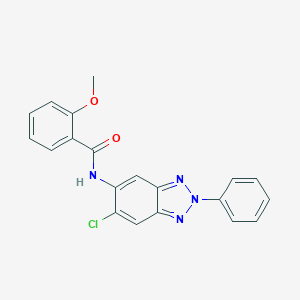
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B283549.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B283552.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]acetamide](/img/structure/B283553.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283554.png)
![N-(5-bromo-2-methoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283555.png)
![N-(3-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283556.png)
![N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283558.png)
![N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-(2-thienylmethyl)amine](/img/structure/B283559.png)